molecular formula C8H12N2O2 B1428141 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1249313-28-7

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No. B1428141
M. Wt: 168.19 g/mol
InChI Key: JLDGDWFIYTVOOY-UHFFFAOYSA-N
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Description

“2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is a compound with the CAS Number: 1249313-28-7 . It has a molecular weight of 168.2 and its IUPAC name is the same as the given name . The compound is a powder in physical form .


Synthesis Analysis

While specific synthesis methods for “2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” were not found, there are general synthetic routes for imidazole and its derived products . Imidazole was first synthesized by glyoxal and ammonia . Imidazole and its derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs .


Molecular Structure Analysis

The InChI code for “2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is 1S/C8H12N2O2/c1-8(2,7(11)12)6-4-9-10(3)5-6/h4-5H,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is a powder in physical form . It has a molecular weight of 168.2 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid derivatives have been investigated for their corrosion inhibitory properties. For instance, bipyrazolic derivatives showed remarkable effectiveness as inhibitors of corrosion of C38 steel in hydrochloric acid solutions. The protection levels exceeded 95% at low concentrations, indicating strong cathodic inhibition and charge-transfer mechanisms (Missoum et al., 2013).

Synthesis of Diverse Derivatives

Efficient heterocyclization techniques have been developed to transform methyl 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoate into various derivatives. These include isoxazole and pyrazole derivatives derived from levulinic acid. This demonstrates the compound's versatility in synthesizing a range of chemical structures with potential applications in different fields (Flores et al., 2014).

Application in Crystal Structure Analysis

The compound and its derivatives have been used in crystal structure studies. For instance, crystallographic analysis has been crucial for the unambiguous identification of certain regioisomers of pyrazole derivatives, proving its utility in advanced chemical analysis and molecular design (Kumarasinghe et al., 2009).

Development of Catalytic Agents

Research has also focused on the synthesis of functional multidendate ligands from methyl 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoate. These ligands have been tested for their catalytic properties, showing potential in catalytic oxidation reactions. This underscores the compound's relevance in developing new catalysts for chemical processes (Boussalah et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-2-(1-methylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-4-9-10(3)5-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDGDWFIYTVOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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